2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride
Description
2’-Methyl[1,1’-biphenyl]-2-amine hydrochloride is an organic compound with the molecular formula C13H14ClN It is a derivative of biphenyl, where a methyl group and an amine group are attached to the biphenyl structure
Properties
IUPAC Name |
2-(2-methylphenyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14;/h2-9H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQQQDWLXLNRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl[1,1’-biphenyl]-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbiphenyl, which is commercially available or can be synthesized through Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The next step involves the introduction of the amine group. This can be achieved through a variety of methods, including the reduction of a nitro group or the direct amination of the biphenyl derivative using reagents such as lithium aluminum hydride (LiAlH4) or palladium-catalyzed amination reactions.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2’-Methyl[1,1’-biphenyl]-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl[1,1’-biphenyl]-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Substituted biphenyl derivatives
Scientific Research Applications
2’-Methyl[1,1’-biphenyl]-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2’-Methyl[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The biphenyl structure allows for π-π stacking interactions, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Aminobiphenyl: Has the amine group in a different position, leading to different chemical and biological properties.
2-Aminobiphenyl: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
2’-Methyl[1,1’-biphenyl]-2-amine hydrochloride is unique due to the presence of both the methyl and amine groups on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Biological Activity
2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a methyl group and an amine functional group, which contribute to its biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The specific mechanisms for this compound remain to be fully elucidated but may involve:
- Receptor Binding : Potential interaction with serotonin receptors could influence mood and behavior.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism.
Antidepressant Effects
A study highlighted the antidepressant-like effects of compounds structurally related to this compound. In vivo tests using the mouse forced-swim test (mFST) demonstrated significant reductions in immobility time, suggesting an antidepressant effect when brain levels of the compound were sufficiently high .
Enzyme Interaction Studies
Recent investigations into enzyme inhibition have shown that similar biphenyl derivatives can act as inhibitors for acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme (BACE1). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's. The inhibition potential was quantified through IC50 values, providing a measure of effectiveness .
Study on Neuroprotective Properties
In a study examining neuroprotective properties, researchers found that derivatives of biphenyl compounds exhibited protective effects against oxidative stress in neuronal cell lines. The results indicated that these compounds could reduce cell death induced by amyloid-beta toxicity .
Pharmacokinetic Profiling
Pharmacokinetic studies have been conducted to assess absorption, distribution, metabolism, and excretion (ADMET) properties of this compound. These studies suggest favorable profiles for oral bioavailability and metabolic stability, indicating potential for therapeutic use .
Data Summary
| Biological Activity | Findings |
|---|---|
| Antidepressant Activity | Reduced immobility in mFST |
| AChE Inhibition | IC50 values indicating effective inhibition |
| Neuroprotection | Reduced oxidative stress-induced cell death |
| Pharmacokinetics | Favorable ADMET profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
